Ethyl 2-cyano-3-fluorobenzoate
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Overview
Description
Benzoic acid, 2-cyano-3-fluoro-, ethyl ester is an organic compound with a complex structure that includes a benzoic acid core substituted with cyano and fluoro groups, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-cyano-3-fluoro-, ethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-cyano-3-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 2-cyano-3-fluoro-, ethyl ester may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-cyano-3-fluoro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-cyano-3-fluorobenzoic acid.
Reduction: Formation of 2-amino-3-fluorobenzoic acid derivatives.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2-cyano-3-fluoro-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-cyano-3-fluoro-, ethyl ester involves its interaction with various molecular targets. The cyano and fluoro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester functional group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets or participate in further chemical reactions.
Comparison with Similar Compounds
Benzoic acid, 2-cyano-3-fluoro-, ethyl ester can be compared with other similar compounds such as:
Benzoic acid, 2-cyano-, ethyl ester: Lacks the fluoro group, which may affect its reactivity and applications.
Benzoic acid, 3-fluoro-, ethyl ester:
Benzoic acid, 2-cyano-3-chloro-, ethyl ester: Substitution of fluoro with chloro can lead to different reactivity and applications.
The unique combination of cyano and fluoro groups in benzoic acid, 2-cyano-3-fluoro-, ethyl ester imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H8FNO2 |
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Molecular Weight |
193.17 g/mol |
IUPAC Name |
ethyl 2-cyano-3-fluorobenzoate |
InChI |
InChI=1S/C10H8FNO2/c1-2-14-10(13)7-4-3-5-9(11)8(7)6-12/h3-5H,2H2,1H3 |
InChI Key |
RFJRLLAYNWVCHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)F)C#N |
Origin of Product |
United States |
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